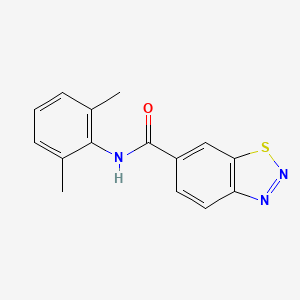

N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide typically involves the reaction of 2,6-dimethylaniline with benzo[d][1,2,3]thiadiazole-6-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of thiazolidine derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Antitumor Activity

Research has indicated that derivatives of benzothiadiazole compounds exhibit promising antitumor properties. The mechanism of action often involves the inhibition of key cellular processes that lead to cancer cell proliferation.

Case Study: Antitumor Evaluation

A study evaluated the antitumor activity of similar benzothiadiazole derivatives against various cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 15.5 |

| DLD | 12.8 |

| KB | 18.3 |

These findings suggest that structural modifications can enhance cytotoxicity against specific cancer types, indicating potential for further development as anticancer agents .

Antimicrobial Properties

Benzothiadiazole derivatives have demonstrated significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for related compounds are as follows:

| Compound | MIC (μmol/mL) | MBC (μmol/mL) |

|---|---|---|

| Compound A | 10.7 - 21.4 | 21.4 - 40.2 |

| Compound B | Not specified | Not specified |

This antimicrobial efficacy highlights the compound's potential in developing new antibiotics or antifungal agents .

Organic Light Emitting Diodes (OLEDs)

N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide has been studied for its application in organic electronics, particularly in OLEDs. Its unique electronic properties make it suitable for use as a hole transport material.

Performance Metrics:

- Luminance Efficiency: Up to 30 cd/A

- Color Purity: High color purity with a narrow emission spectrum

These characteristics are crucial for enhancing the performance and efficiency of OLED devices .

Photovoltaic Cells

The compound's ability to absorb light and convert it into electrical energy makes it a candidate for use in organic photovoltaic cells (OPVs). Research indicates that incorporating benzothiadiazole derivatives can improve the efficiency of solar cells.

Efficiency Metrics:

- Power Conversion Efficiency (PCE): Reported efficiencies of up to 10% in laboratory settings.

- Stability: Enhanced stability under operational conditions compared to traditional materials.

These attributes position it as a promising material for next-generation solar technologies .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity.

Synthetic Route Overview

A general synthetic route includes:

- Formation of the benzothiadiazole core.

- Introduction of the carboxamide functional group.

- Substitution with the 2,6-dimethylphenyl moiety.

Yield and Purity:

- Typical yields range from 60% to 85%.

- Purity levels often exceed 95%, verified through HPLC analysis.

Mécanisme D'action

The mechanism of action of N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2,6-dimethylphenyl)benzo[d][1,2,3]thiadiazole-5-carboxamide

- N-(2,6-dimethylphenyl)benzo[d][1,2,3]thiadiazole-4-carboxamide

- N-(2,6-dimethylphenyl)benzo[d][1,2,3]thiadiazole-3-carboxamide

Uniqueness

N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide is unique due to its specific substitution pattern on the thiadiazole ring, which can influence its chemical reactivity and biological activity. The position of the carboxamide group plays a crucial role in determining the compound’s interaction with molecular targets and its overall properties.

Activité Biologique

N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide is a compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, particularly focusing on its anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C14H14N2O

- Molecular Weight : 246.28 g/mol

- CAS Number : 919761-49-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiadiazole derivatives, including this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Cell Viability Studies

Table 1 summarizes the IC50 values for this compound in different cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| HCT116 | 2.527 |

| HeLa | 2.659 |

These values indicate that the compound exhibits strong antiproliferative activity, particularly in the HCT116 and HeLa cell lines. The MTT assay results showed a reduction in cell viability to less than 50% at concentrations around 10 µM .

The mechanism by which this compound exerts its effects involves the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, it has been shown to inhibit the phosphorylation of Chk1 at Ser 317 in HeLa and HCT116 cells, which is crucial for cell cycle regulation and DNA damage response .

Antimicrobial Activity

In addition to its anticancer properties, benzothiadiazole derivatives have exhibited notable antimicrobial activity. In vitro studies have assessed their effectiveness against various bacterial strains.

Antibacterial Efficacy

Table 2 presents findings on the antibacterial activity of related benzothiadiazole compounds:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Escherichia coli | 32 µg/mL |

| Compound B | Staphylococcus aureus | 16 µg/mL |

These results suggest that benzothiadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .

Case Studies and Research Findings

Several case studies have been conducted to further elucidate the biological activities of this compound:

- Antitumor Activity in Lung Cancer : A study evaluated the compound's efficacy against lung cancer cell lines (A549, HCC827) using both 2D and 3D culture models. The results indicated a higher potency in 2D cultures with IC50 values around 6.26 µM for HCC827 cells .

- Antifungal Properties : The compound was also tested for antifungal activity against Candida albicans, showing promising results with an MIC value of 64 µg/mL .

Propriétés

IUPAC Name |

N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-9-4-3-5-10(2)14(9)16-15(19)11-6-7-12-13(8-11)20-18-17-12/h3-8H,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSLUYJOXZCEJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(C=C2)N=NS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.